2-hydroxy-N-(naphthalen-1-yl)-5-nitrobenzamide
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Overview
Description
2-hydroxy-N-(naphthalen-1-yl)-5-nitrobenzamide is an organic compound with the molecular formula C17H13NO4 It is characterized by the presence of a hydroxyl group, a naphthalene ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(naphthalen-1-yl)-5-nitrobenzamide typically involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 1-naphthylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(naphthalen-1-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 2-oxo-N-(naphthalen-1-yl)-5-nitrobenzamide.
Reduction: Formation of 2-hydroxy-N-(naphthalen-1-yl)-5-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-hydroxy-N-(naphthalen-1-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(naphthalen-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl and amide groups can also form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(naphthalen-1-yl)benzamide
- 2-hydroxy-N-(naphthalen-2-yl)benzamide
- 2-hydroxy-N-(phenyl)-5-nitrobenzamide
Uniqueness
2-hydroxy-N-(naphthalen-1-yl)-5-nitrobenzamide is unique due to the presence of both a hydroxyl group and a nitro group on the benzamide moiety, which imparts distinct chemical reactivity and biological activity. The naphthalene ring also contributes to its aromaticity and potential for π-π interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12N2O4 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-hydroxy-N-naphthalen-1-yl-5-nitrobenzamide |
InChI |
InChI=1S/C17H12N2O4/c20-16-9-8-12(19(22)23)10-14(16)17(21)18-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,20H,(H,18,21) |
InChI Key |
BRZGKQRVZBBKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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